1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Overview
Description
1-Azepanyl[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound with a molecular formula of C21H22F2N4O2 and an average mass of 400.422 Da . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties .
Preparation Methods
The synthesis of 1-Azepanyl[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines
Chemical Reactions Analysis
1-Azepanyl[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azepanyl[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has several scientific research applications:
Chemistry: It is used in the synthesis of other pyrazolo[1,5-a]pyrimidine derivatives.
Medicine: It is being studied for its potential use in developing new pharmaceuticals with enhanced biological activity and metabolic stability.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Azepanyl[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s biological activity, metabolic stability, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors involved in biological processes.
Comparison with Similar Compounds
1-Azepanyl[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties. The presence of the azepanyl group in this compound makes it unique and potentially more effective in certain applications .
Properties
IUPAC Name |
azepan-1-yl-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2/c1-29-15-8-6-14(7-9-15)17-12-18(19(22)23)27-20(25-17)16(13-24-27)21(28)26-10-4-2-3-5-11-26/h6-9,12-13,19H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQNEPMNIYSLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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